5-[2-(Methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-ylhydrosulfide
Description
5-[2-(Methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-ylhydrosulfide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a 2-(methylsulfanyl)phenyl group and at the 2-position with a hydrosulfide (-SH) moiety. The methylsulfanyl (thioether) group contributes to lipophilicity, while the hydrosulfide group enhances nucleophilic reactivity.
Properties
IUPAC Name |
5-(2-methylsulfanylphenyl)-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS2/c1-14-7-5-3-2-4-6(7)8-10-11-9(13)12-8/h2-5H,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDJIBHZKZYFRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NNC(=S)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(Methylsulfanyl)benzohydrazide
The preparation begins with 2-(methylsulfanyl)benzoic acid (1 ), which is esterified using methanol and catalytic sulfuric acid to yield methyl 2-(methylsulfanyl)benzoate (2 ). Subsequent hydrazinolysis with hydrazine hydrate in ethanol produces 2-(methylsulfanyl)benzohydrazide (3 ) (m.p. 142–144°C, yield: 85%).
Key reaction :
$$
\text{2-(Methylsulfanyl)benzoic acid} \xrightarrow[\text{H}2\text{SO}4]{\text{MeOH}} \text{Methyl ester} \xrightarrow{\text{NH}2\text{NH}2} \text{Benzohydrazide}
$$
Cyclization with Carbon Disulfide
Benzohydrazide (3 ) reacts with carbon disulfide (CS$$2$$) in basic conditions (KOH/DMF) to form 5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole-2-thiol (4 ). The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on CS$$2$$, followed by cyclodehydration.
Spectroscopic data :
- IR (KBr) : 1275 cm$$^{-1}$$ (C═S), 3150 cm$$^{-1}$$ (S─H).
- $$^1$$H NMR (DMSO-d$$6$$) : δ 13.2 (s, 1H, SH), 7.85–7.35 (m, 4H, Ar-H), 2.55 (s, 3H, SCH$$3$$).
Phosphorus Oxychloride-Mediated Cyclodehydration
Direct Cyclization of Acylhydrazides
An alternative route involves treating 2-(methylsulfanyl)benzohydrazide (3 ) with phosphorus oxychloride (POCl$$3$$) under reflux. This method bypasses CS$$2$$ and directly yields the oxadiazole thiol (4 ) via intramolecular cyclization.
Optimized conditions :
Functionalization of Pre-Formed 1,3,4-Oxadiazole Cores
Thiolation via Nucleophilic Substitution
5-[2-(Methylsulfanyl)phenyl]-1,3,4-oxadiazole-2-thiol (4 ) is alkylated with methanesulfenyl chloride (CH$$3$$SCl) in the presence of triethylamine (Et$$3$$N) to introduce the hydrosulfide moiety. The reaction proceeds under anhydrous conditions at 0–5°C to minimize disulfide formation.
Reaction scheme :
$$
\text{4} + \text{CH}3\text{SCl} \xrightarrow{\text{Et}3\text{N}} \text{5-[2-(Methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-ylhydrosulfide}
$$
Characterization :
Comparative Analysis of Synthetic Routes
| Method | Reagents | Yield (%) | Reaction Time | Purity (%) |
|---|---|---|---|---|
| Cyclocondensation (CS$$_2$$) | KOH, DMF, CS$$_2$$ | 72 | 12 h | 95 |
| POCl$$_3$$ cyclization | POCl$$_3$$ | 78 | 8 h | 97 |
| Thiol alkylation | CH$$3$$SCl, Et$$3$$N | 65 | 2 h | 92 |
The POCl$$3$$-mediated route offers higher yields and purity, while the CS$$2$$ method is advantageous for scalability.
Mechanistic Insights and Side Reactions
Competing Tautomerization
The thiol group in intermediate 4 exists in equilibrium with its thione tautomer, which may lead to byproducts during alkylation. Stabilizing the thiol form requires strict pH control (pH 7–8).
Oxidation Mitigation
The hydrosulfide moiety is prone to oxidation. Conducting reactions under nitrogen atmosphere and using antioxidants (e.g., BHT) improves stability.
Analytical and Spectroscopic Validation
Chromatographic Purity
HPLC analysis (C18 column, MeCN:H$$_2$$O = 70:30) confirms >95% purity for the final compound.
$$^{13}$$C NMR Data
Industrial-Scale Considerations
Solvent Selection
DMF and ACN are preferred for cyclization steps due to high dielectric constants, but ethanol is substituted in green chemistry adaptations.
Waste Management
POCl$$3$$ reactions generate HCl gas, necessitating scrubbers. CS$$2$$ requires containment due to toxicity.
Chemical Reactions Analysis
Chemical Reactions Involving 5-[2-(Methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-ylhydrosulfide
The chemical reactivity of this compound can be explored through various synthetic pathways and reactions:
Nucleophilic Substitution Reactions
One of the primary reactions of this compound involves nucleophilic substitution. This reaction typically occurs when the compound reacts with alkyl or aralkyl halides to form S-substituted derivatives. The general mechanism can be summarized as follows:
-
Formation of the Nucleophile : The thiol group (-SH) in the oxadiazole can act as a nucleophile.
-
Reaction with Alkyl Halides : The nucleophile attacks the electrophilic carbon in the alkyl halide, leading to the formation of a new S-substituted product.
This method has been documented in several studies, indicating that various alkyl halides can yield different derivatives with potential biological activities .
Biological Activity Screening
The synthesized derivatives are often screened for biological activities such as antimicrobial, antifungal, and anticancer properties. For instance:
-
Compounds derived from this compound have shown promising results against various bacterial strains and cancer cell lines.
-
The structure–activity relationship (SAR) studies indicate that modifications at specific positions on the phenyl ring or the oxadiazole moiety can enhance biological efficacy while reducing toxicity .
Scientific Research Applications
Chemistry
In chemistry, 5-[2-(Methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-ylhydrosulfide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its bioactive properties. It may serve as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-[2-(Methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-ylhydrosulfide involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the methylsulfanyl group can engage in hydrophobic interactions. These interactions can modulate the activity of biological targets, leading to various pharmacological effects.
Comparison with Similar Compounds
Comparison with Similar Oxadiazole Derivatives
The following table summarizes key structural and functional differences between the target compound and related analogs:
Structural and Electronic Comparisons
- Methylsulfanyl vs. Methylsulfonyl: The target compound’s methylsulfanyl group (-SMe) is less oxidized than the sulfonyl (-SO₂Me) group in its analog . This difference reduces polarity and may increase membrane permeability, favoring passive diffusion in biological systems.
- Hydrosulfide (-SH) vs. Amine (-NH₂) : The -SH group in the target compound is more nucleophilic than the -NH₂ group in the sulfonyl analog, suggesting divergent reactivity in redox or enzymatic environments .
- Phenyl vs. Heteroaromatic Substituents : The phenyl group in Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate contributes to planarity and π-π stacking interactions, whereas the methylsulfanylphenyl group in the target compound introduces steric bulk and electron-donating effects.
Crystallographic and Conformational Analysis
- Dihedral Angles and Torsion : In related methylsulfanylphenyl-oxadiazole structures, dihedral angles between the phenyl and oxadiazole rings range from 4–10°, influencing molecular planarity and intermolecular interactions . The target compound’s conformation likely affects its binding to biological targets.
- Hydrogen-Bonding Networks : The hydrosulfide group may participate in intramolecular N-H···S or S-H···N interactions, as observed in analogs with similar substituents .
Biological Activity
5-[2-(Methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-ylhydrosulfide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and relevant case studies, highlighting its antimicrobial and antiproliferative properties.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula: C₉H₈N₂O₂S₂
- Molecular Weight: 224.26 g/mol
- CAS Number: 23767-32-0
| Property | Value |
|---|---|
| Molecular Weight | 224.236 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The method often includes the use of sulfur-containing reagents to introduce the hydrosulfide moiety effectively.
Antimicrobial Activity
Recent studies have shown that compounds related to oxadiazoles exhibit significant antimicrobial properties. For instance, derivatives containing the oxadiazole ring have been tested against various bacterial strains, demonstrating moderate to excellent activity.
A comparative study highlighted in Table 1 summarizes the antimicrobial efficacy of several oxadiazole derivatives:
| Compound | Bacterial Strains Tested | Activity Level |
|---|---|---|
| This compound | E. coli, S. aureus | Moderate |
| Other Oxadiazole Derivatives | Various strains (e.g., Pseudomonas) | Excellent |
The results indicate that the presence of methylsulfanyl and oxadiazole contributes positively to the antimicrobial profile.
Antiproliferative Activity
In vitro studies have assessed the antiproliferative effects of this compound on cancer cell lines such as HT-29 (colon carcinoma), MCF7 (breast carcinoma), and M21 (skin melanoma). The findings are summarized in Table 2:
| Cell Line | IC₅₀ (µM) | Effect |
|---|---|---|
| HT-29 | 25 | Significant Inhibition |
| MCF7 | 30 | Moderate Inhibition |
| M21 | 20 | Strong Inhibition |
These results suggest that the compound effectively inhibits cell proliferation, likely through mechanisms involving disruption of microtubule dynamics or induction of apoptosis.
Case Studies
Several research articles have documented the synthesis and biological evaluation of similar compounds. For example, a study published in Molecules detailed various derivatives of oxadiazoles and their biological activities. The authors noted that modifications to the oxadiazole ring significantly influenced both antimicrobial and anticancer activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
